
2-(3-Cyclopentyl-1-propyn-1-yl)adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Cyclopentyl-1-propyn-1-yl)adenosine (CPPA) is a potent and selective adenosine A1 receptor agonist. It is a synthetic compound that has been extensively used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes.
Wirkmechanismus
2-(3-Cyclopentyl-1-propyn-1-yl)adenosine acts as a potent and selective agonist of adenosine A1 receptors. Adenosine A1 receptors are G protein-coupled receptors that are widely distributed in the central nervous system and peripheral tissues. Activation of adenosine A1 receptors leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This, in turn, leads to the inhibition of neurotransmitter release, neuronal excitability, and synaptic plasticity.
Biochemische Und Physiologische Effekte
2-(3-Cyclopentyl-1-propyn-1-yl)adenosine has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease neuronal excitability and synaptic plasticity in the hippocampus, which may contribute to its neuroprotective effects. 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine has also been shown to reduce pain sensitivity in animal models of neuropathic pain. In addition, 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine has been shown to decrease heart rate and blood pressure, indicating its potential use as a cardiovascular drug.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Cyclopentyl-1-propyn-1-yl)adenosine has several advantages for lab experiments. It is a potent and selective agonist of adenosine A1 receptors, which allows for the specific activation of these receptors in various tissues. 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine is also relatively stable and can be easily synthesized in large quantities. However, 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine has some limitations for lab experiments. It has a short half-life in vivo, which limits its use in long-term studies. In addition, 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine may have off-target effects at high concentrations, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the use of 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine in scientific research. One direction is to investigate the role of adenosine A1 receptors in other physiological and pathological processes, such as inflammation and cancer. Another direction is to develop more stable and selective agonists of adenosine A1 receptors for long-term studies. Finally, the use of 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine in combination with other drugs or therapies may provide new insights into the treatment of various diseases.
Synthesemethoden
2-(3-Cyclopentyl-1-propyn-1-yl)adenosine can be synthesized using a multi-step reaction process starting from commercially available 5'-O-dimethoxytrityladenosine. The synthesis involves several chemical transformations, including the introduction of a cyclopentyl group and a propyn-1-yl group at the 3 and 1 positions of the adenine ring, respectively. The final product is obtained after purification and characterization using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
2-(3-Cyclopentyl-1-propyn-1-yl)adenosine has been used extensively in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of cerebral ischemia and traumatic brain injury. 2-(3-Cyclopentyl-1-propyn-1-yl)adenosine has also been used to study the role of adenosine A1 receptors in pain processing, sleep regulation, and cardiovascular function.
Eigenschaften
CAS-Nummer |
141345-10-0 |
|---|---|
Produktname |
2-(3-Cyclopentyl-1-propyn-1-yl)adenosine |
Molekularformel |
C18H23N5O4 |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-[6-amino-2-(3-cyclopentylprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H23N5O4/c19-16-13-17(22-12(21-16)7-3-6-10-4-1-2-5-10)23(9-20-13)18-15(26)14(25)11(8-24)27-18/h9-11,14-15,18,24-26H,1-2,4-6,8H2,(H2,19,21,22)/t11-,14-,15-,18-/m1/s1 |
InChI-Schlüssel |
ACTXLGWFGGOOKX-XKLVTHTNSA-N |
Isomerische SMILES |
C1CCC(C1)CC#CC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
SMILES |
C1CCC(C1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Kanonische SMILES |
C1CCC(C1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Andere CAS-Nummern |
141345-10-0 |
Synonyme |
2-(3-cyclopentyl-1-propyn-1-yl)adenosine CPP-adenosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



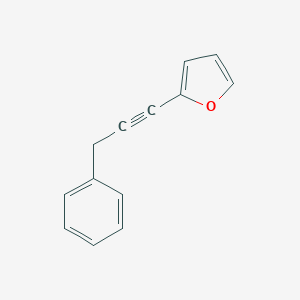
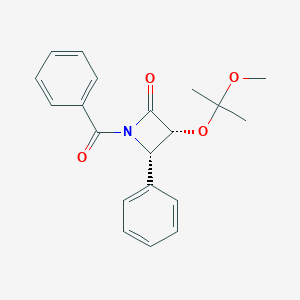
![Benzoic acid, 4-[4-(phenylmethoxy)phenoxy]-](/img/structure/B125615.png)
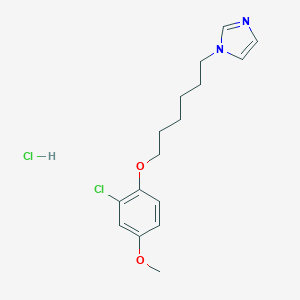
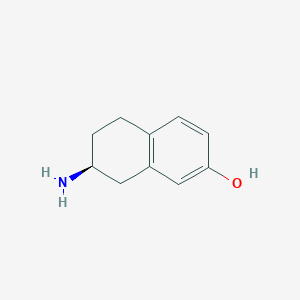
![2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B125623.png)
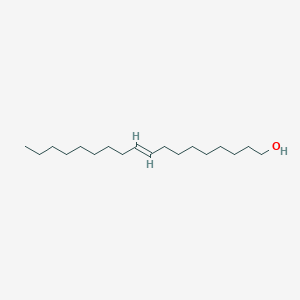
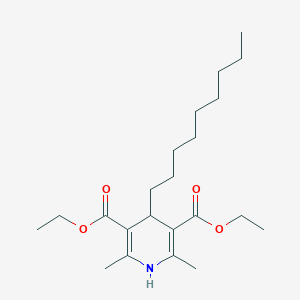
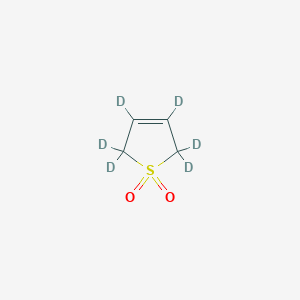
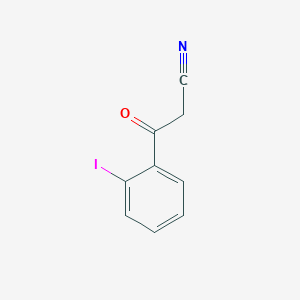
![tert-butyl N-[(3S)-thiolan-3-yl]carbamate](/img/structure/B125633.png)
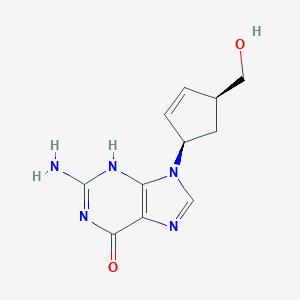
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(1S,2R,3R,4R)-1,2,4,5-tetraacetyloxy-1-cyanopentan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B125635.png)
